molecular formula C9H9N3O2 B2381437 N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide CAS No. 2411275-86-8

N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide

Cat. No.: B2381437
CAS No.: 2411275-86-8
M. Wt: 191.19
InChI Key: SWYPZGCUUIKNIJ-UHFFFAOYSA-N
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Description

N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide is a heterocyclic compound that features a pyridazinone core Pyridazinone derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide typically involves the formation of the pyridazinone ring followed by the introduction of the but-2-ynamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable hydrazine derivative, the pyridazinone ring can be formed through a cyclization reaction with a diketone. Subsequent functionalization steps introduce the but-2-ynamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized pyridazinone derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is studied for its effects on various diseases, including cancer, inflammation, and microbial infections.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

Uniqueness

N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide is unique due to its specific structural features, which confer distinct biological activities and reactivity profiles. Its combination of a pyridazinone core with a but-2-ynamide group sets it apart from other pyridazinone derivatives, potentially offering unique advantages in various applications.

Properties

IUPAC Name

N-[(6-oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-3-8(13)10-6-7-4-5-9(14)12-11-7/h4-5H,6H2,1H3,(H,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYPZGCUUIKNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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